![molecular formula C9H4F6O2 B6634816 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B6634816.png)
2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of fluorine atoms into the aromatic ring and the acetic acid moiety. One common method includes the use of electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the aromatic ring. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and advanced fluorination techniques can be employed to enhance yield and purity. The use of fluorinated precursors and optimized reaction conditions ensures efficient production on a larger scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions, amines, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can enhance metabolic stability and bioavailability.
Medicine: Explored for its role in the development of anti-inflammatory and anticancer agents, leveraging its unique chemical properties to improve drug efficacy and selectivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and durability.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
- 2,3-Difluorophenylacetic acid
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
Comparison: Compared to these similar compounds, 2,2-Difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid is unique due to the specific arrangement and number of fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-6-2-1-4(8(11,12)7(16)17)3-5(6)9(13,14)15/h1-3H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWKYPAQHHJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
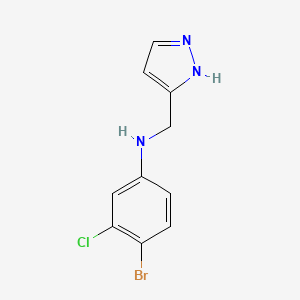
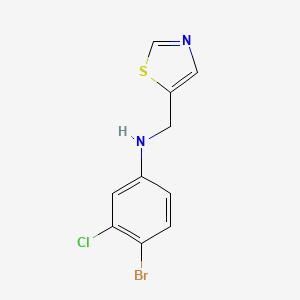
![N-[(1-methylsulfanylcyclobutyl)methyl]pyrimidin-2-amine](/img/structure/B6634762.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6634773.png)
![N-[(1-methylsulfanylcyclobutyl)methyl]pyridin-2-amine](/img/structure/B6634785.png)
![1-[4-(4-Chloro-3-methoxyanilino)piperidin-1-yl]ethanone](/img/structure/B6634790.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-propylbenzenesulfonamide](/img/structure/B6634802.png)
![2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione](/img/structure/B6634806.png)
![2-[3-(3-Piperidin-1-ylpyrrolidin-1-yl)propyl]aniline](/img/structure/B6634808.png)
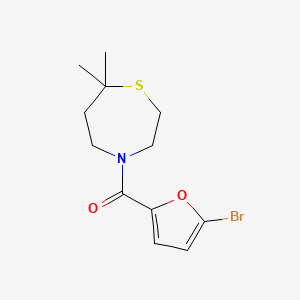
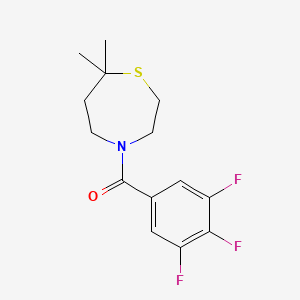
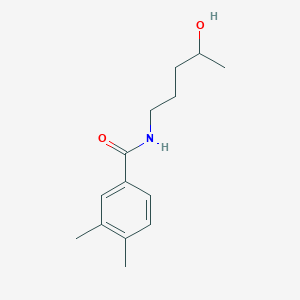
![[(3S)-3-hydroxypiperidin-1-yl]-(1,3-thiazol-5-yl)methanone](/img/structure/B6634839.png)
![2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide](/img/structure/B6634847.png)
